tert-Butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate
Description
Properties
Molecular Formula |
C17H24N2O5 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(21)18-12-6-4-5-7-15(20)13-8-10-14(11-9-13)19(22)23/h8-11H,4-7,12H2,1-3H3,(H,18,21) |
InChI Key |
BJIVFGKGGCXALV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation
The core step involves reacting tert-butyl chloroformate with a suitable amine precursor, typically a hexylamine derivative bearing the 4-nitrophenyl group. The general procedure is:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Carbamate formation | tert-Butyl chloroformate | Dissolved in dichloromethane (DCM), cooled to 0°C | Formation of tert-butyl N-alkyl carbamate intermediate |
| Amine coupling | Amine derivative (e.g., 6-aminohexyl-4-nitrophenyl) | Added slowly at 0°C, stirred at room temperature | Carbamate linkage established |
Note: The use of pyridine or triethylamine as base is common to neutralize HCl formed during the reaction.
Synthesis of the 4-Nitrophenyl-Substituted Hexyl Chain
The nitrophenyl group is introduced via nucleophilic aromatic substitution or acylation:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Aromatic substitution | 4-nitrophenyl chloroformate | Dichloromethane, cooled to 0°C | Formation of 4-nitrophenyl carbamate intermediate |
| Coupling with hexylamine | Hexylamine derivative | Stirred at room temperature | Attachment of the nitrophenyl group to the hexyl chain |
The synthesis often employs carbamate precursors and chlorinated intermediates, as indicated in the literature.
Key Reagents & Conditions
Reaction Conditions & Optimization
Purification & Characterization
Post-reaction, the crude product is purified via:
- Column chromatography or RP-HPLC to separate the desired carbamate.
- Characterization by NMR, IR, and mass spectrometry confirms structure and purity.
Summary of the Synthesis Pathway
| Step | Description | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Formation of carbamate intermediate | tert-Butyl chloroformate + amine | 0°C, inert solvent | High purity carbamate |
| 2 | Introduction of nitrophenyl group | 4-Nitrophenyl chloroformate | Room temperature | Efficient coupling |
| 3 | Chain elongation and functionalization | Hexylamine derivatives | Controlled temperature | Optimized for regioselectivity |
| 4 | Purification | Chromatography | Ambient conditions | Confirmed by spectral analysis |
Note:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Substitution: The carbamate group can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions may involve the use of nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to the formation of various carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its carbamate group can interact with specific amino acid residues in proteins, providing insights into their structure and function.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with amino acid residues in proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Positional Isomerism
- tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate (CAS: 2059971-35-4): This positional isomer features a 2-nitrophenyl group instead of 4-nitrophenyl. Such differences may impact reactivity in reduction or nucleophilic substitution reactions .
Derivatives with Heterocyclic Substituents
- The cyano group’s electron-withdrawing nature may enhance stability under acidic conditions but reduce solubility in nonpolar solvents compared to the nitro analogue.
- tert-ButylN-[6-(N,N-dipropyl-carbamoyl)-1,3-benzothiazol-2-yl]-carbamate : Incorporation of a benzothiazole ring and dipropylcarbamoyl group introduces planar aromaticity and bulkiness. This structural complexity may improve binding affinity in biological systems (e.g., enzyme inhibition) but complicate synthetic accessibility.
Halogenated Analogues
tert-Butyl N-(6-bromohexyl)carbamate (CAS: 142356-33-0) :
The bromine atom at the terminal position enables alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura). Unlike the nitro group, bromine is a better leaving group, making this derivative more reactive in nucleophilic substitutions.tert-Butyl N-(6-iodohexyl)carbamate (CAS: 172846-36-5) :
The iodo analogue shares similarities with the bromo derivative but offers enhanced reactivity in radical or halogen-exchange reactions due to iodine’s lower bond dissociation energy.
Cyclic Ketone Derivatives
- tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 847416-99-3) and analogues : These compounds replace the linear hexyl chain with cycloalkyl ketones (e.g., cyclopentyl or cyclohexyl). Similarity scores (0.88–1.00) indicate structural proximity but divergent physicochemical properties, such as higher lipophilicity for cyclic derivatives .
Biological Activity
tert-Butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate is a specialized organic compound classified as a carbamate, characterized by its unique molecular structure, which includes a tert-butyl group, a hexyl chain, and a para-nitrophenyl substituent. Its molecular formula is with a molecular weight of approximately 320.39 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and cellular processes.
Synthesis
The synthesis of this compound typically employs multi-step organic synthesis techniques. A common method is the Ugi four-component reaction, which combines a carboxylic acid, an aldehyde, an amine, and an isocyanide to yield complex peptoid scaffolds that include carbamate functionalities. This method allows for the efficient creation of diverse chemical libraries useful in drug discovery .
The biological activity of this compound is attributed to its interactions with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can significantly influence pathways related to cell signaling and gene expression. The compound may act as either an inhibitor or activator depending on the biological context, leading to altered metabolic pathways within cells .
Enzyme Interactions
Research indicates that this compound exhibits notable biological activity, particularly in enzyme interactions and protein modifications. It selectively binds to specific biological targets, making it a valuable tool in biochemical studies. Its unique structure enhances its ability to modulate enzyme activity, which is critical for therapeutic applications .
Case Studies
- Histone Deacetylase Inhibition : Similar carbamate derivatives have been studied for their role as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. For instance, compounds derived from similar structures showed promising results in resensitizing cancer cells to treatment by modulating epigenetic markers .
- Anti-inflammatory Activity : In related studies involving carbamate derivatives, several compounds demonstrated significant anti-inflammatory effects when tested in vivo against carrageenan-induced edema models. The percentage of inhibition varied significantly among different derivatives, indicating the potential therapeutic applications of structurally similar compounds .
Comparative Analysis
The following table summarizes the structural features and biological activities of various related carbamates:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C_{17}H_{24}N_{2}O_{5} | Contains a para-nitrophenyl group | Modulates enzyme activity |
| tert-Butyl N-[2-(4-nitrophenyl)ethyl]carbamate | C_{13}H_{18}N_{2}O_{4} | Ethylene linker instead of hexylene | Potential HDAC inhibition |
| tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate | C_{15}H_{22}N_{2}O_{5} | Pentylene chain with ketone functionality | Anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
